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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)piperazin-2-one

CAS No.: 1246553-07-0

Cat. No.: B1527474

Get Quote

Executive Summary
3-(2-Fluorophenyl)piperazin-2-one is a privileged piperazinone scaffold characterized by a

lactam ring fused with a 2-fluorophenyl moiety at the C3 position.[1] Unlike its more common

isomer, 1-(2-fluorophenyl)piperazine (a serotonin receptor ligand), this 3-substituted lactam

serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP)

inhibitors and peptidomimetics.[1] Its unique structure offers three distinct vectors for

diversification: the secondary amine (N4), the lactam amide (N1), and the chiral center at C3.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9]
This compound is defined by the presence of a rigidifying lactam bond and an ortho-fluorinated

aryl ring, which influences both metabolic stability and conformational preference.
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Property Detail

Chemical Name 3-(2-Fluorophenyl)piperazin-2-one

CAS Number

Not widely listed as a commodity chemical;

Custom synthesis often required.[1] (Distinct

from 1011-15-0)

InChIKey PAAFKWLOSVFMAD-UHFFFAOYSA-N

Molecular Formula C₁₀H₁₁FN₂O

Molecular Weight 194.21 g/mol

SMILES C1CNCC(=O)C1C2=CC=CC=C2F

Physicochemical Properties
Parameter

Value
(Predicted/Experimental)

Significance

LogP ~0.7 – 1.2
Moderate lipophilicity; suitable

for CNS penetration.[1]

pKa (N4-H) 8.5 – 9.0

The secondary amine is basic

and protonated at

physiological pH.[1]

pKa (N1-H) > 15

The lactam nitrogen is non-

basic but acidic enough for

deprotonation by strong bases.

[1]

H-Bond Donors 2 (N1-H, N4-H)
Critical for binding interactions

in enzyme pockets.[1]

TPSA ~41 Å²
Favorable for membrane

permeability.[1]

Structural Analysis & Electronic Effects[1]
The Ortho-Fluorine Effect
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The fluorine atom at the ortho position of the phenyl ring exerts a significant electronic

influence:

Conformational Lock: Through dipole-dipole repulsion with the lactam carbonyl oxygen, the

fluorine atom restricts the rotation of the phenyl ring, favoring a specific conformation that

can enhance binding selectivity.[1]

Metabolic Blocking: The C-F bond protects the ortho-position from oxidative metabolism

(e.g., hydroxylation) by Cytochrome P450 enzymes.[1]

Lactam Ring Conformation
The piperazin-2-one ring adopts a distorted half-chair or twist-boat conformation.[1] The C3-aryl

substituent typically prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions,

although the planar lactam bond (N1-C2-O) introduces rigidity absent in saturated piperazines.

[1]

Synthetic Methodologies
The synthesis of 3-arylpiperazin-2-ones requires constructing the C3-aryl bond.[1] The most

robust method involves the cyclization of a 1,2-diamine with an alpha-functionalized aryl ester.

[1]

Primary Route: Diamine Cyclization
This protocol utilizes ethyl 2-bromo-2-(2-fluorophenyl)acetate and ethylenediamine.[1] This

method is preferred for its scalability and direct formation of the C3-aryl bond.

Step-by-Step Protocol:

Precursor Preparation: Bromination of ethyl 2-fluorophenylacetate using N-

bromosuccinimide (NBS) and AIBN in CCl₄ (reflux, 4h) to yield Ethyl 2-bromo-2-(2-

fluorophenyl)acetate.

Cyclization:

Dissolve ethylenediamine (5.0 equiv, excess prevents polymerization) in absolute ethanol.
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Add the bromo-ester dropwise at 0°C to control the exotherm.[1]

Allow to warm to room temperature and stir for 12 hours.

Mechanism: The primary amine displaces the bromide (Sɴ2), followed by intramolecular

nucleophilic attack of the second amine on the ester carbonyl to close the lactam ring.

Workup: Concentrate in vacuo. Dissolve residue in DCM, wash with saturated NaHCO₃.

Purify via recrystallization from EtOAc/Hexanes or column chromatography (MeOH/DCM).[1]

Alternative Route: The "Joullié-Ugi" Approach
For high-throughput diversity, a multicomponent reaction can be used, though yields may vary.

[1]

Reagents: 2-Fluorobenzaldehyde, amine (R-NH₂), isocyanide, and chloroacetic acid.[1]

Outcome: This typically yields a diketopiperazine or N-substituted lactam derivative, requiring

careful selection of the amine component (e.g., using a convertible isocyanide).[1]

Synthesis Workflow Diagram

2-Fluorophenylacetic Acid Alpha-Bromination
(NBS, AIBN) Ethyl 2-bromo-2-(2-fluorophenyl)acetate Cyclization

(Ethylenediamine, EtOH, 0°C)
 + Ethylenediamine

3-(2-Fluorophenyl)piperazin-2-one

Click to download full resolution via product page

Caption: Two-step synthesis of the target scaffold from phenylacetic acid precursors via alpha-

bromination and diamine cyclization.

Reactivity & Derivatization[1]
The scaffold presents three orthogonal sites for chemical modification, allowing it to serve as a

versatile template in drug discovery.

N4-Alkylation (Secondary Amine)
The N4 nitrogen is the most nucleophilic site.[1]
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Reaction: Reductive amination with aldehydes (using NaBH(OAc)₃) or Sɴ2 alkylation with

alkyl halides.[1]

Application: Attaching the "tail" of the pharmacophore (e.g., the phthalazinone moiety in

PARP inhibitors).

N1-Alkylation (Lactam Amide)
The N1 proton is acidic (pKa ~16-17).[1]

Conditions: Requires a strong base (NaH, LiHMDS) in polar aprotic solvent (DMF, THF)

followed by an electrophile.[1]

Selectivity: N1 alkylation changes the hydrogen bond donor profile and can improve

metabolic stability.

C3-Functionalization
The C3 position is benzylic and alpha to a carbonyl.[1]

Epimerization: The C3 proton is acidic. In the presence of base, the stereocenter can

racemize. If a chiral synthesis is performed, avoid strong bases during workup to maintain

enantiopurity.

Quaternary Centers: Alkylation at C3 (via LDA/R-X) creates a quaternary carbon, locking the

conformation further.

Reactivity Map

3-(2-Fluorophenyl)
piperazin-2-one

N4 Position (Amine)
Nucleophilic Attack

(Reductive Amination, Acylation)

N1 Position (Lactam)
Acidic Proton

(Base-mediated Alkylation)

C3 Position (Chiral Center)
Benzylic/Alpha-Proton

(Epimerization, Quaternary Alkylation)

Aryl Ring
Ortho-Fluorine

(Metabolic Block, Directing Group)
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Caption: Orthogonal reactivity sites allowing for regio-selective modifications at N4, N1, and

C3.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

Handling: Handle in a fume hood. The free base amine can absorb CO₂ from the air; store

under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]

Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Poor solubility in water unless

converted to the hydrochloride salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

